
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of starting materials such as 5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
. The production process involves scaling up the laboratory synthesis methods to industrial scales, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful for further chemical synthesis.
Scientific Research Applications
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and allergic responses. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and reduce inflammation is well-documented.
Comparison with Similar Compounds
Similar Compounds
Jaceosidin: A closely related compound with similar biological activities.
5,6,7-Trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one: A precursor in the synthesis of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of multiple methoxy and phenylmethoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H24O7/c1-28-21-12-17(10-11-19(21)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 |
InChI Key |
MNSVMNZBDDUUOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




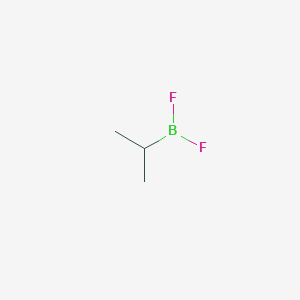
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
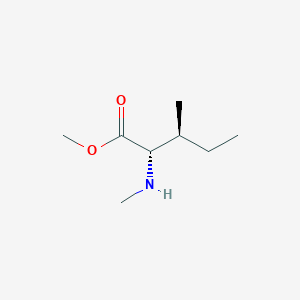

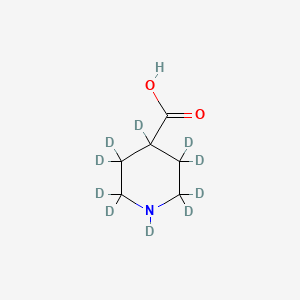
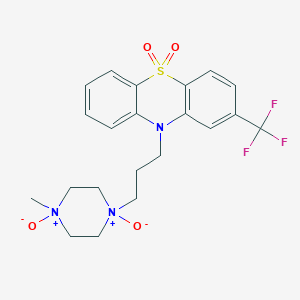
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
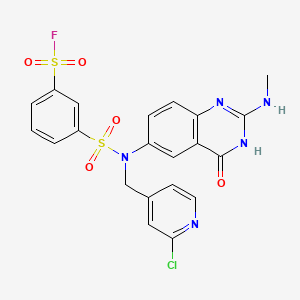

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)
